

Application Note: Comprehensive Characterization of (2-Chloro-4-methanesulfonyl-phenyl)-methanol

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Compound of Interest

Compound Name: (2-Chloro-4-methanesulfonyl-phenyl)-methanol

Cat. No.: B575235

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Introduction

(2-Chloro-4-methanesulfonyl-phenyl)-methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, ensuring its quality and consistency. The methodologies detailed herein are designed to provide orthogonal data, offering a complete profile of the molecule.

The structure of **(2-Chloro-4-methanesulfonyl-phenyl)-methanol**, with its chlorinated aromatic ring, a sulfone group, and a primary alcohol, presents unique analytical challenges and considerations. This guide will delve into chromatographic, spectroscopic, and thermal analysis techniques, explaining the rationale behind the selection of each method and providing detailed protocols for their implementation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **(2-Chloro-4-methanesulfonyl-phenyl)-methanol** is crucial for method development.

Property	Value	Source
Molecular Formula	C ₈ H ₉ ClO ₃ S	[1][2]
Molecular Weight	220.67 g/mol	[1][2]
IUPAC Name	(2-chloro-4-methylsulfonylphenyl)methanol	[1]
InChI Key	ALCUBUXRPJBKNU-UHFFFAOYSA-N	[1]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of **(2-Chloro-4-methanesulfonyl-phenyl)-methanol** and identifying any potential impurities that may arise during its synthesis.[3]

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the method of choice for separating **(2-Chloro-4-methanesulfonyl-phenyl)-methanol** from its non-polar and moderately polar impurities. The presence of the aromatic ring and sulfone group allows for sensitive UV detection.

Causality Behind Experimental Choices:

- **Stationary Phase:** A C18 column is selected for its hydrophobicity, which provides good retention and resolution of the aromatic compound.
- **Mobile Phase:** A gradient of acetonitrile and water is employed to ensure the elution of compounds with a range of polarities. The addition of a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[4]
- **Detector:** A photodiode array (PDA) detector is utilized to monitor the elution at multiple wavelengths, which can help in identifying and distinguishing between the main component and its impurities based on their UV spectra.

Experimental Protocol:

- Sample Preparation:
 - Accurately weigh and dissolve approximately 10 mg of **(2-Chloro-4-methanesulfonyl-phenyl)-methanol** in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
 - Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
 - Filter the final solution through a 0.45 µm syringe filter before injection.[5]
- HPLC Conditions:

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	PDA at 230 nm

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities can be quantified against a reference standard if available.

Workflow for HPLC Analysis



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Caption: A streamlined workflow for the HPLC analysis of **(2-Chloro-4-methanesulfonyl-phenyl)-methanol**.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents from the synthesis process and for detecting thermally stable impurities.[6]

Causality Behind Experimental Choices:

- **Technique:** Headspace GC is preferred for residual solvent analysis to avoid non-volatile matrix effects. For impurity analysis, direct injection of a derivatized or underivatized sample can be used. Given the thermal lability of the benzylic alcohol, derivatization (e.g., silylation) may be necessary to prevent on-column degradation. However, for initial screening, a direct injection with a carefully optimized temperature program is attempted.
- **Column:** A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides good selectivity for a range of analytes.
- **Detector:** A Flame Ionization Detector (FID) is suitable for general-purpose quantitative analysis of organic compounds. Mass Spectrometry (MS) is invaluable for the identification of unknown impurities.[7]

Experimental Protocol (Headspace GC-FID for Residual Solvents):

- **Sample Preparation:**

- Accurately weigh approximately 100 mg of **(2-Chloro-4-methanesulfonyl-phenyl)-methanol** into a 20 mL headspace vial.
- Add 5 mL of a suitable solvent (e.g., DMSO, DMF) that is not expected to be a residual solvent.
- Seal the vial tightly with a septum and cap.
- GC Conditions:

Parameter	Condition
Column	DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness
Oven Temperature	40 °C (hold for 5 min), ramp to 250 °C at 10 °C/min, hold for 5 min
Injector Temperature	250 °C
Detector Temperature	280 °C
Carrier Gas	Helium, constant flow at 1.2 mL/min
Headspace Sampler	Vial Equilibration Temp: 80 °C, Equilibration Time: 15 min

Spectroscopic Characterization

Spectroscopic methods provide crucial information about the molecular structure of **(2-Chloro-4-methanesulfonyl-phenyl)-methanol**, confirming its identity and providing insights into its electronic and vibrational properties.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation.

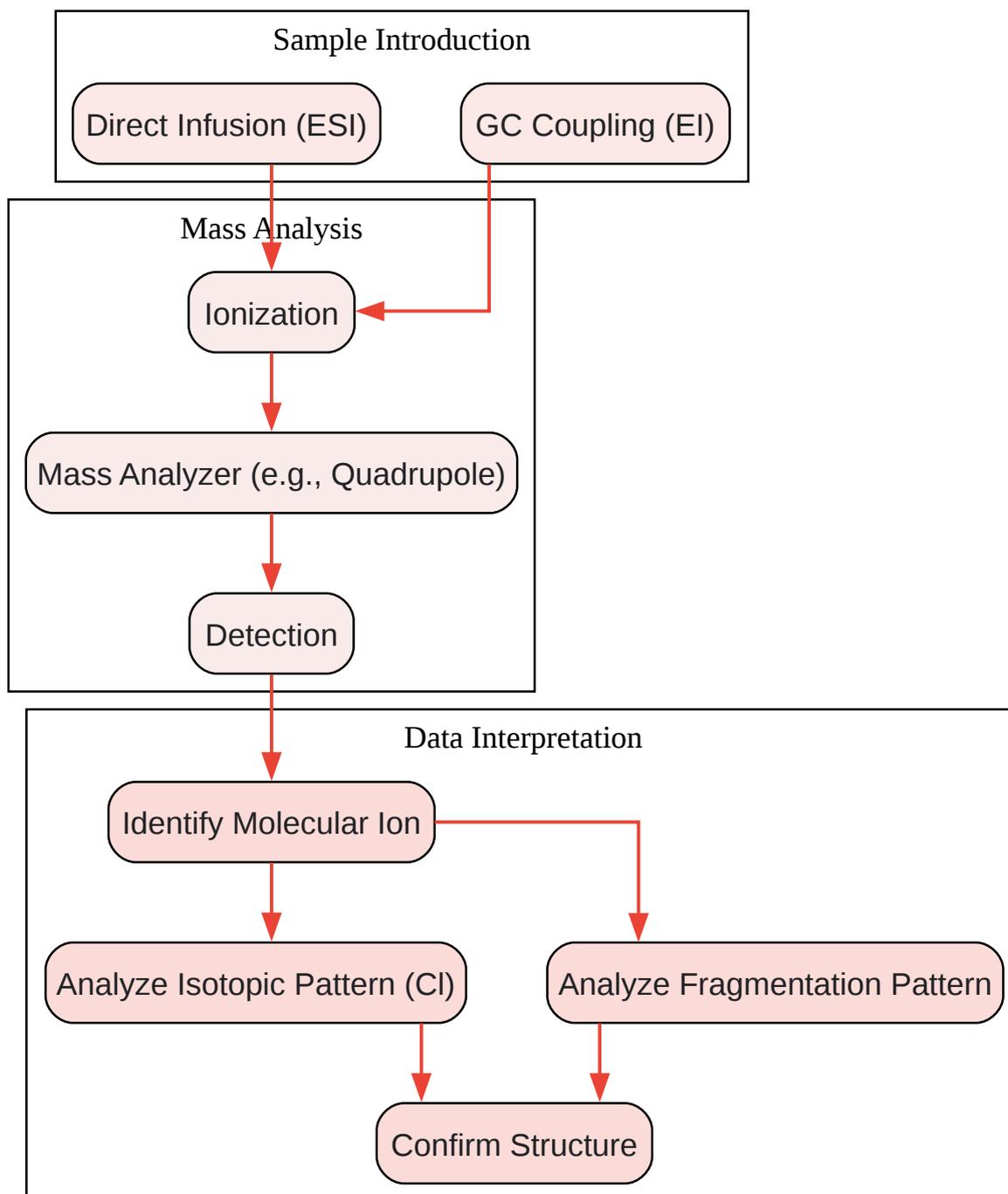
Causality Behind Experimental Choices:

- Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, and it typically produces a prominent protonated molecule $[M+H]^+$. Electron ionization (EI) can also be used, especially in conjunction with GC, and will provide more extensive fragmentation for structural elucidation.[8]
- Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is a key diagnostic feature.[9][10]

Expected Fragmentation Pattern (EI):

- Molecular Ion (M^+): A peak corresponding to the molecular weight (220.67) with a characteristic isotopic pattern for one chlorine atom.
- Loss of H_2O : A fragment resulting from the dehydration of the benzylic alcohol.
- Loss of CH_2OH : Cleavage of the hydroxymethyl group.
- Cleavage of the C-S bond: Fragmentation of the methanesulfonyl group.

Logical Flow for Mass Spectrometry Analysis



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Caption: Decision-making and interpretation process for mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ^1H and ^{13}C NMR should be performed.

Expected ^1H NMR Chemical Shifts (in CDCl_3):

- $-\text{CH}_3$ (sulfonyl): A singlet around δ 3.0-3.3 ppm.[11]
- $-\text{CH}_2\text{OH}$: A doublet around δ 4.5-4.8 ppm (due to coupling with the $-\text{OH}$ proton, which may be a broad singlet or exchangeable with D_2O).
- $-\text{OH}$: A triplet (or broad singlet) around δ 2.0-2.5 ppm.
- Aromatic Protons: Three protons in the aromatic region (δ 7.2-8.0 ppm) with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

Expected ^{13}C NMR Chemical Shifts (in CDCl_3):

- $-\text{CH}_3$ (sulfonyl): A signal around δ 40-45 ppm.[12]
- $-\text{CH}_2\text{OH}$: A signal around δ 60-65 ppm.
- Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm), with the carbon bearing the chlorine atom and the sulfonyl group being significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorptions:

- O-H stretch (alcohol): A broad, strong band in the region of $3200\text{-}3600\text{ cm}^{-1}$. [13][14]
- C-H stretch (aromatic): A band above 3000 cm^{-1} .
- C-H stretch (aliphatic): Bands just below 3000 cm^{-1} .
- C=C stretch (aromatic): Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.

- S=O stretch (sulfonyl): Two strong bands, one asymmetric stretch around 1300-1350 cm^{-1} and one symmetric stretch around 1120-1160 cm^{-1} .[\[15\]](#)
- C-O stretch (primary alcohol): A strong band around 1050 cm^{-1} .[\[14\]](#)
- C-Cl stretch: A band in the 600-800 cm^{-1} region.

Thermal Analysis

Thermal analysis techniques are crucial for determining the thermal stability, melting point, and polymorphic form of the compound.[\[16\]](#)[\[17\]](#)

Differential Scanning Calorimetry (DSC)

DSC is used to measure the melting point and heat of fusion of the compound, which are important indicators of purity. It can also be used to study polymorphism.[\[18\]](#)

Experimental Protocol:

- Sample Preparation:
 - Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
 - Crimp the pan with a lid.
- DSC Conditions:

Parameter	Condition
Temperature Range	25 °C to 250 °C (or higher, depending on expected melting point)
Heating Rate	10 °C/min
Atmosphere	Nitrogen, purge rate of 50 mL/min

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[19]

Experimental Protocol:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample into a TGA pan.
- TGA Conditions:

Parameter	Condition
Temperature Range	25 °C to 500 °C
Heating Rate	10 °C/min
Atmosphere	Nitrogen, purge rate of 50 mL/min

Conclusion

The comprehensive analytical characterization of **(2-Chloro-4-methanesulfonyl-phenyl)-methanol** requires a multi-technique approach. The combination of chromatographic, spectroscopic, and thermal analysis methods provides a robust and reliable assessment of the identity, purity, and stability of this important pharmaceutical intermediate. The protocols and rationales provided in this application note serve as a guide for researchers and scientists in drug development to ensure the quality and consistency of their materials.

References

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
- SIELC Technologies. (n.d.). Separation of 4,4'-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column.
- Benchchem. (n.d.). A Comparative Guide to HPLC Methods for the Purity Assessment of Sulfone-Bis-PEG4-acid.

- Collect. Czech. Chem. Commun. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography.
- Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- NETZSCH-Gerätebau GmbH. (2020, January 7). Reliable Characterization of Pharmaceuticals Using Thermal Analysis.
- Henven. (n.d.). Thermal Analysis of Pharmaceuticals.
- TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
- ChemicalBook. (n.d.). Methyl methanesulfonate(66-27-3) ¹H NMR spectrum.
- ChemicalBook. (n.d.). Methanesulfonyl chloride(124-63-0) ¹³C NMR spectrum.
- BOC Sciences. (n.d.). CAS 181300-40-3 (2-chloro-4-(methylsulfonyl)phenyl)methanol.
- Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds.
- OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols.
- ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
- acints. (n.d.). 181300-40-3 | MFCD06203107 | **(2-Chloro-4-methanesulfonyl-phenyl)-methanol**.

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Sources

1. bocsci.com [bocsci.com]
2. 181300-40-3 | MFCD06203107 | (2-Chloro-4-methanesulfonyl-phenyl)-methanol | acints [acints.com]
3. CCC 1994, Volume 59, Issue 3, Abstracts pp. 569-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
4. Separation of 4,4'-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Methyl methanesulfonate(66-27-3) 1H NMR [m.chemicalbook.com]
- 12. Methanesulfonyl chloride(124-63-0) 13C NMR spectrum [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 15. researchgate.net [researchgate.net]
- 16. mt.com [mt.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]
- 19. Thermal Analysis of Pharmaceuticals | Henven [cn-henven.com]
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